molecular formula C10H6ClF6NO B1332768 N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide CAS No. 790-75-0

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide

Cat. No. B1332768
CAS RN: 790-75-0
M. Wt: 305.6 g/mol
InChI Key: LEYIUTOAQOUAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide is a chemical compound that belongs to the class of acetamides, characterized by the presence of a substituted phenyl group and an acetamide moiety. Although the specific compound is not directly studied in the provided papers, related compounds with chloroacetamide and dichloroacetamide groups attached to substituted phenyl rings have been synthesized and analyzed, providing insights into the structural and vibrational characteristics of such compounds .

Synthesis Analysis

The synthesis of related chloroacetamides typically involves the reaction of appropriate phenyl derivatives with chloroacetyl chloride or dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction conditions and the choice of substituents on the phenyl ring can significantly influence the properties and reactivity of the resulting acetamides . For instance, the introduction of electron-withdrawing groups like nitro or chloro substituents can affect the electronic distribution within the molecule, which may be reflected in the vibrational spectra and crystal structures .

Molecular Structure Analysis

The molecular structure of chloroacetamides is often investigated using spectroscopic methods such as Fourier transform infrared (FTIR) and Raman spectroscopy, as well as X-ray crystallography. These techniques provide information on the bond lengths, bond angles, and overall geometry of the molecules. Substituents on the phenyl ring can lead to variations in the amide bond parameters and influence the planarity of the phenyl ring and the acetamide group . The presence of strong electron-withdrawing or electron-donating groups can cause deviations from expected bond angles and distances, indicating the impact of substitution on the molecular structure .

Chemical Reactions Analysis

The reactivity of chloroacetamides can be influenced by the nature of the substituents on the phenyl ring. The molecular electrostatic potential (MEP) surface and natural bond orbital (NBO) analysis can provide insights into the reactive sites of the molecules and the possible interactions with other species. These analyses help in understanding the charge transfer, conjugative interactions, and electron density delocalization within the molecule . Additionally, the presence of substituents can affect the thermodynamic properties and the stability of the compounds under various conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroacetamides, such as vibrational frequencies, atomic charges, and intermolecular interactions, are crucial for understanding their behavior in different environments. Theoretical studies using methods like density functional theory (DFT) complement experimental findings and help in interpreting the vibrational spectra and potential energy distributions of the compounds . Hirshfeld surface analysis can reveal the significance of hydrogen bonds and other intermolecular contacts in the stabilization of the crystal lattice . Additionally, the thermodynamic properties such as heat capacity, entropy, enthalpy, and their correlations with temperature can be calculated to provide further insights into the stability and reactivity of these compounds .

Scientific Research Applications

Derivatization Agent in Analytical Chemistry

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide and related compounds have been utilized as derivatization agents in analytical chemistry. For instance, 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate, a similar compound, has been used for the derivatization of biogenic amines like histamine and tyramine. This process eliminates the need for a purification step and allows for their determination via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and 19F nuclear magnetic resonance analysis (Jastrzębska et al., 2018).

Chemical Synthesis and Organic Chemistry

In organic chemistry, variants of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide have been synthesized and employed in various reactions. For example, AMACE1, a related compound, has been used for the synthesis of oxidative sugar damage to DNA markers, demonstrating its utility in trace organic analysis (Lu & Giese, 2000).

Inhibitors in Pharmacology

Compounds structurally related to N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide have been explored as inhibitors in pharmacological research. For example, derivatives have been studied as inhibitors of transcription factors like NF-kappaB and AP-1, with modifications to improve oral bioavailability (Palanki et al., 2000).

Insecticidal Properties

The insecticidal and repellent properties of trifluoromethylphenyl amides, including N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloroacetamide, have been investigated. These compounds have shown activity against Aedes aegypti mosquitoes, with some derivatives exhibiting significant adulticidal, larvicidal, and repellent activities (Tsikolia et al., 2019).

Applications in Material Science

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide related compounds have applications in material science as well. For instance, derivatives have been used in the synthesis of polymers with specific properties like high thermal stability and low dielectric constant (Wang et al., 2014).

Safety And Hazards

The compound is classified as Eye Irritant 2 and Skin Irritant 2 . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332 + P313 (If skin irritation occurs: Get medical advice/attention), and P337 + P313 (If eye irritation persists: Get medical advice/attention) .

properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF6NO/c11-4-8(19)18-7-2-5(9(12,13)14)1-6(3-7)10(15,16)17/h1-3H,4H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYIUTOAQOUAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365189
Record name N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide

CAS RN

790-75-0
Record name N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3,5-bis(trifluoromethyl)aniline (3.74 g, 16.3 mmol) in DCM (60 mL) was added chloroacetic acid (2.31 g, 24.4 mmol), EDC (5.0 g, 32.6 mmol) and DMAP (cat.). The reaction mixture was stirred at RT overnight. The contents were transferred to a separatory funnel and DCM layer was washed with saturated NaHCO3 solution, dried over anhydrous Na2SO4. The crude product was purified by flash column chromatography using 3:1 Pet. Ether:DCM in. Purified product was isolated as a white solid weighing 3.67 g (yield: 74%).
Quantity
3.74 g
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide
Reactant of Route 3
Reactant of Route 3
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide
Reactant of Route 4
Reactant of Route 4
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide
Reactant of Route 5
Reactant of Route 5
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide
Reactant of Route 6
Reactant of Route 6
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide

Citations

For This Compound
6
Citations
M Tsikolia, UR Bernier, NM Agramonte… - Pesticide biochemistry …, 2019 - Elsevier
The adulticidal, larvicidal, and repellent activity of 18 trifluoromethylphenyl amides (TFMPAs) was determined against Aedes aegypti mosquitoes. The compounds studied are the third …
Number of citations: 3 www.sciencedirect.com
L Petri, P Ábrányi‐Balogh, I Tímea, G Pálfy… - …, 2021 - Wiley Online Library
Targeted covalent inhibition and the use of irreversible chemical probes are important strategies in chemical biology and drug discovery. To date, the availability and reactivity of …
M Tsikolia, UR Bernier, DE Wedge… - Chemistry & …, 2019 - Wiley Online Library
Trifluoromethylphenyl amides (TFMPAs) were designed and synthesized as potential pesticides. Thirty‐three structures were evaluated for fungicidal activity against three …
Number of citations: 6 onlinelibrary.wiley.com
GM Richoux, L Yang, E Norris, S Jiang… - Journal of Agricultural …, 2021 - ACS Publications
The use of N-aryl amide derivatives as spatially acting insecticides remains relatively unexplored. To expand this knowledge, we synthesized eighty-nine N-aryl amide analogues and …
Number of citations: 2 pubs.acs.org
GM Richoux, L Yang, EJ Norris, M Tsikolia… - Journal of Agricultural …, 2020 - ACS Publications
A total of 115 aryl amides were synthesized and screened for vapor repellency against the Orlando (OR) strain of Aedes aegypti mosquitoes. Of these compounds, 29 had 1 h …
Number of citations: 5 pubs.acs.org
C Wierzbicka, M Liu, D Bauer, K Irgum… - Journal of Materials …, 2017 - pubs.rsc.org
We report on the design and characterization of imprinted cationic host polymers for selective trapping of phosphoserine and phosphotyrosine peptides. A series of imidazolium host …
Number of citations: 19 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.